molecular formula C12H10Cl2N2 B116188 4,6-Dichloro-3-(4-ethylphenyl)pyridazine CAS No. 151192-66-4

4,6-Dichloro-3-(4-ethylphenyl)pyridazine

Cat. No.: B116188
CAS No.: 151192-66-4
M. Wt: 253.12 g/mol
InChI Key: QHATZJPLINNXBB-UHFFFAOYSA-N
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Description

4,6-Dichloro-3-(4-ethylphenyl)pyridazine is a heterocyclic compound with the molecular formula C12H10Cl2N2. It belongs to the pyridazine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-3-(4-ethylphenyl)pyridazine typically involves the chlorination of 3-(4-ethylphenyl)pyridazine. One common method includes the reaction of 3-(4-ethylphenyl)pyridazine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 4 and 6 positions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-3-(4-ethylphenyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide in methanol, reflux conditions.

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

Major Products:

Scientific Research Applications

    Medicinal Chemistry: It serves as a scaffold for the development of novel pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

    Industry: It is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4,6-Dichloro-3-(4-ethylphenyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Properties

IUPAC Name

4,6-dichloro-3-(4-ethylphenyl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-2-8-3-5-9(6-4-8)12-10(13)7-11(14)15-16-12/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHATZJPLINNXBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598507
Record name 4,6-Dichloro-3-(4-ethylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151192-66-4
Record name 4,6-Dichloro-3-(4-ethylphenyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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